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Compound of Interest

Compound Name: 2-Ethyl-2-methylsuccinic acid

Cat. No.: B048107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data available for 2-Ethyl-2-methylsuccinic acid (CAS No. 631-31-2). The

information presented herein is crucial for the unambiguous identification, characterization, and

quality control of this dicarboxylic acid, a molecule of interest in various chemical and

pharmaceutical research domains. This document summarizes key nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and

outlines generalized experimental protocols for these analytical techniques.

Summary of Spectroscopic and Spectrometric Data
The following tables summarize the available quantitative data for 2-Ethyl-2-methylsuccinic
acid, aiding in its structural elucidation and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 2-Ethyl-2-methylsuccinic Acid
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¹H NMR ¹³C NMR

Instrument: Varian A-60[1]
Sample Source: Aldrich Chemical Company,

Inc.[1]

No detailed peak assignments are publicly

available.

No detailed peak assignments are publicly

available.

Table 2: Infrared (IR) Spectroscopy Data for 2-Ethyl-2-methylsuccinic Acid

Technique Key Absorptions (cm⁻¹)

ATR-IR

Specific peak values are not detailed in publicly

available data. Expected characteristic peaks

include a broad O-H stretch from the carboxylic

acids (around 3300-2500 cm⁻¹), a C=O stretch

(around 1700 cm⁻¹), and C-H stretches (around

3000-2850 cm⁻¹).

Sample Source: Aldrich[1]

Table 3: Mass Spectrometry (MS) Data for 2-Ethyl-2-methylsuccinic Acid

Technique Key Fragments (m/z)

GC-MS Top Peak: 73[1]

2nd Highest Peak: 114[1]

3rd Highest Peak: 55[1]

Molecular Formula: C₇H₁₂O₄[1] Molecular Weight: 160.17 g/mol [1]

Experimental Protocols
While specific experimental parameters for the publicly available spectra of 2-Ethyl-2-
methylsuccinic acid are not extensively detailed, this section provides generalized protocols

for obtaining such data based on standard laboratory practices for similar small organic

molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

Accurately weigh 5-25 mg of 2-Ethyl-2-methylsuccinic acid for ¹H NMR or 50-100 mg for

¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide -

D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR

tube to remove any particulate matter.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Parameters:

Pulse Program: Standard proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b048107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry 2-Ethyl-2-methylsuccinic acid with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the fine powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the IR

spectrometer.

Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample compartment should be recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Provides information about the molecular weight and fragmentation pattern of a molecule.

Sample Preparation and Introduction (GC-MS):

Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS

analysis. Silylation is a common method.
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Accurately weigh a small amount (e.g., 1 mg) of 2-Ethyl-2-methylsuccinic acid into a

reaction vial.

Add a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-

Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

Inject an aliquot of the derivatized sample into the GC-MS system.

Instrumentation and Data Acquisition:

Gas Chromatograph (GC):

Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

Carrier Gas: Helium.

Temperature Program: An appropriate temperature gradient to ensure good separation of

the analyte from any impurities.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: A range appropriate for the expected molecular ion and fragments (e.g., m/z

40-400).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-Ethyl-
2-methylsuccinic acid.
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Caption: Analytical workflow for 2-Ethyl-2-methylsuccinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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